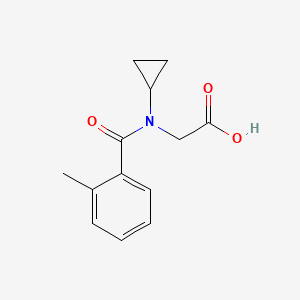

n-Cyclopropyl-n-(2-methylbenzoyl)glycine

Description

Significance of N-Substituted Glycine (B1666218) Derivatives in Organic Synthesis

Glycine, the simplest amino acid, serves as a versatile building block in organic synthesis. nih.gov When the nitrogen atom of glycine is substituted, forming N-substituted glycine derivatives, a class of compounds with diverse applications emerges. online-medical-dictionary.org These derivatives are crucial ligands in bioinorganic chemistry and are explored for their potential as therapeutic agents. nih.govacs.org

The substitution on the nitrogen atom allows for the introduction of various functional groups, which can modulate the molecule's properties, such as lipophilicity and bioavailability. nih.gov For instance, attaching different alkyl or aryl groups to the glycine nitrogen can influence how the molecule interacts with biological targets. acs.org The synthesis of N-substituted glycine derivatives can be achieved through methods that are increasingly focused on green chemistry principles, utilizing water as a solvent to minimize environmental impact. nih.gov

Polymers of N-substituted glycines, known as peptoids, are of significant interest in drug design and molecular biology. online-medical-dictionary.orgnih.gov These synthetic oligomers mimic peptides but offer advantages such as resistance to proteolytic degradation, making them valuable tools in the development of new therapeutics. nih.gov

Chemical Importance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbon ring, is a highly valuable structural motif in medicinal chemistry and drug development. iris-biotech.denbinno.com Its incorporation into a molecule can significantly influence its pharmacological properties. iris-biotech.de The rigid and strained nature of the cyclopropyl ring imparts a degree of conformational constraint, which can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. iris-biotech.denbinno.com

Key features of the cyclopropane (B1198618) ring that are advantageous in drug design include:

Enhanced π-character of its C-C bonds. nih.gov

Shorter and stronger C-H bonds compared to those in alkanes. nih.gov

Coplanarity of the three carbon atoms. nih.gov

The inclusion of a cyclopropyl moiety can lead to several benefits in a drug candidate, such as:

Increased metabolic stability, as the ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comacs.org

Improved potency and reduced off-target effects. nih.gov

Enhanced brain permeability. nih.gov

Decreased plasma clearance. nih.gov

Alteration of the drug's pKa to reduce P-glycoprotein efflux. nih.gov

The replacement of other groups, like isopropyl or phenyl, with a cyclopropyl group can also reduce lipophilicity. iris-biotech.de An example of the successful application of a cyclopropyl moiety is in the tyrosine kinase inhibitor Cabozantinib. iris-biotech.de

Overview of Benzoyl-Containing Scaffolds in Synthetic Chemistry

Benzoyl-containing scaffolds, such as benzophenones, are of considerable interest to researchers due to their presence in pharmacologically relevant natural products and their versatility as synthetic building blocks. nih.gov These motifs are found in compounds exhibiting a wide range of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties. nih.gov

In medicinal chemistry, the benzoyl group can be a crucial component of a pharmacophore, the part of a molecule responsible for its biological activity. For example, the 4-(p-fluorobenzoyl)piperidine fragment is vital for the activity of certain antipsychotic agents at the 5-HT2A receptor. researchgate.net The synthesis of benzoyl-containing compounds can often be achieved through straightforward and cost-effective methods, such as the Friedel-Crafts acylation. nih.govnih.gov

The benzoylpiperidine fragment, in particular, is considered a privileged structure in drug development. researchgate.net It is metabolically stable and can act as a bioisostere for other chemical groups, like the piperazine (B1678402) ring. researchgate.net This versatility makes benzoyl-containing scaffolds a valuable tool in the design and synthesis of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-[cyclopropyl-(2-methylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)13(17)14(8-12(15)16)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,16) |

InChI Key |

WBWLKORICDLRHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CC(=O)O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl N 2 Methylbenzoyl Glycine

Strategies for the Formation of the N-Cyclopropyl Moiety

The incorporation of a cyclopropyl (B3062369) group onto the nitrogen atom of a glycine (B1666218) precursor is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including direct cyclopropanation or the use of pre-formed cyclopropyl-containing building blocks.

Cyclopropanation Reactions in Amino Acid Synthesis

Cyclopropanation reactions are fundamental to the formation of the three-membered carbocyclic ring. These reactions often involve the addition of a carbene or carbene equivalent to an alkene. In the context of amino acid synthesis, this can be applied to a glycine derivative containing a suitable alkenyl group.

A common approach is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that reacts with an alkene in a stereospecific manner. While direct cyclopropanation of an N-allyl glycine derivative is conceivable, a more common strategy involves the cyclopropanation of a suitable precursor followed by its elaboration into the amino acid.

Transition metal-catalyzed cyclopropanation reactions offer a versatile alternative. Catalysts based on rhodium, copper, and palladium can effectively catalyze the decomposition of diazo compounds to generate carbenes for cyclopropanation. For instance, rhodium(II) carboxylates are highly efficient in catalyzing the cyclopropanation of olefins with diazoacetates.

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions in Amino Acid Precursor Synthesis

| Catalyst | Diazo Compound | Olefin | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | 85-95 | nih.gov |

| Cu(acac)₂ | Ethyl diazoacetate | 1-Hexene | Ethyl 2-butylcyclopropane-1-carboxylate | 60-70 | nih.gov |

| Pd(OAc)₂ | Methyl phenyldiazoacetate | N-Vinylphthalimide | Methyl 1-phenyl-2-(phthalimido)cyclopropane-1-carboxylate | 75 | nih.gov |

This table presents representative data from analogous reactions to illustrate the principles of cyclopropanation in the synthesis of amino acid precursors.

Stereoselective Approaches to Cyclopropylglycine Derivatives

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Stereoselective methods for the synthesis of cyclopropylglycine derivatives often employ chiral catalysts or chiral auxiliaries to induce asymmetry.

Asymmetric cyclopropanation can be achieved using chiral rhodium catalysts. For example, rhodium complexes with chiral carboxylate ligands, such as those derived from pyroglutamic acid, have been shown to induce high enantioselectivity in the cyclopropanation of olefins with diazoesters.

Another approach involves the use of chiral auxiliaries attached to the glycine precursor. The auxiliary directs the cyclopropanation reaction to occur from a specific face of the molecule, leading to a diastereoselective outcome. The auxiliary can then be removed to yield the enantiomerically enriched cyclopropylglycine derivative.

Enzymatic resolutions have also been successfully employed to separate enantiomers of cyclopropylglycine derivatives. For instance, racemic N-protected cyclopropylglycine esters can be selectively hydrolyzed by lipases or proteases to afford one enantiomer as the free acid and the other as the unreacted ester.

Construction of Spirocyclic Systems Containing Cyclopropyl Groups

Spirocyclic systems containing a cyclopropane (B1198618) ring fused to another ring system are of significant interest in medicinal chemistry due to their rigid conformational structures. While not a direct route to N-Cyclopropyl-N-(2-methylbenzoyl)glycine, the synthesis of spiro[cyclopropane-indoline] systems from glycine derivatives illustrates advanced cyclopropanation strategies.

One approach involves the reaction of 3-methyleneindolin-2-ones with a source of a carbene. For example, the reaction with tosylhydrazone salts under metal-free conditions can provide spiro[cyclopropane-1,3'-indolin]-2'-ones in a diastereoselective manner. rsc.org This type of reaction proceeds through a Michael-initiated ring-closure (MIRC) mechanism.

Table 2: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

| Methyleneindolinone Substituent | Tosylhydrazone | Base | Diastereomeric Ratio | Yield (%) | Reference |

| N-H | Benzaldehyde tosylhydrazone | NaH | >95:5 | 85 | rsc.org |

| N-Me | 4-Chlorobenzaldehyde tosylhydrazone | NaH | >95:5 | 92 | rsc.org |

| N-Bn | Acetophenone tosylhydrazone | NaH | 90:10 | 78 | nih.gov |

This table presents representative data from the synthesis of related spirocyclic compounds to illustrate the formation of cyclopropane-containing spiro systems.

Approaches for the Introduction of the 2-Methylbenzoyl Group

The formation of the amide bond between the N-cyclopropylglycine moiety and the 2-methylbenzoyl group is the final key transformation. This can be accomplished through various acylation and amide bond formation strategies.

Acylation Reactions with Glycine and its Precursors

Direct acylation of a glycine or N-cyclopropylglycine precursor with 2-methylbenzoyl chloride is a straightforward method for introducing the desired acyl group. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction.

The Schotten-Baumann reaction, which involves the acylation of an amine in a two-phase system of water and an organic solvent with a base, is a classic method that can be applied to the acylation of glycine. For N-substituted glycines, which may have lower nucleophilicity, the use of a more reactive acylating agent or a stronger base may be necessary.

Table 3: Representative Conditions for N-Acylation of Glycine Derivatives

| Glycine Derivative | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Glycine methyl ester hydrochloride | Benzoyl chloride | Triethylamine | Dichloromethane | 0 to rt | 95 |

| N-Methylglycine ethyl ester | 2-Methylbenzoyl chloride | Pyridine | Tetrahydrofuran | 0 to rt | 88 |

| N-Cyclopropylglycine | 2-Methylbenzoyl chloride | NaOH (aq) | Dichloromethane/Water | rt | 85 (estimated) |

This table provides illustrative examples of N-acylation reactions on glycine derivatives.

Amide Bond Formation Strategies for N-Benzoyl Glycine Scaffolds

Modern amide bond formation is often facilitated by the use of peptide coupling reagents. These reagents activate the carboxylic acid group of 2-methylbenzoic acid, making it more susceptible to nucleophilic attack by the amino group of N-cyclopropylglycine or its ester.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. peptide.comuniurb.itsigmaaldrich.combachem.com

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective for amide bond formation, particularly for sterically hindered substrates. peptide.comsigmaaldrich.com

Table 4: Common Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Typical Reaction Conditions |

| DCC | HOBt | DIPEA | DMF, 0 °C to rt |

| EDC·HCl | HOAt | NMM | CH₂Cl₂, rt |

| HATU | - | DIPEA | DMF, rt |

| PyBOP | - | DIPEA | CH₂Cl₂, rt |

This table summarizes common peptide coupling reagents and conditions applicable to the synthesis of N-benzoyl glycine scaffolds.

Overall Synthetic Pathways Towards this compound

The construction of this compound can be approached through several strategic disconnections of the molecular framework. The primary strategies involve either the sequential assembly of the constituent parts (linear synthesis) or the coupling of pre-synthesized complex fragments (convergent synthesis).

A primary convergent pathway would be:

Synthesis of N-cyclopropylglycine: This intermediate can be prepared by the alkylation of glycine with a suitable cyclopropylating agent or, more commonly, through the amination of an α-halocyclopropylacetic acid derivative.

Acylation: The prepared N-cyclopropylglycine is then acylated with 2-methylbenzoyl chloride under basic conditions (e.g., Schotten-Baumann conditions) to furnish the final product.

An alternative convergent route could involve the palladium-catalyzed Buchwald-Hartwig amination. researchgate.netwikipedia.org This powerful cross-coupling reaction would unite cyclopropylamine (B47189) with an N-(2-methylbenzoyl) bromo- or iodo-glycine ester, followed by ester hydrolysis. This approach is particularly useful for constructing the C-N bond between the cyclopropyl group and the glycine nitrogen. researchgate.netwikipedia.org

Table 1: Comparison of Potential Convergent Synthetic Routes

| Route | Key Fragments | Coupling Reaction | Potential Advantages | Potential Challenges |

| A | N-cyclopropylglycine, 2-methylbenzoyl chloride | Amide bond formation | Readily available starting materials for fragments. | Preparation of N-cyclopropylglycine can be multi-step. |

| B | Cyclopropylamine, N-(2-methylbenzoyl)-α-bromoacetate | Buchwald-Hartwig Amination | High efficiency for C-N bond formation. | Requires synthesis of the halogenated glycine fragment; potential for catalyst poisoning. |

Linear synthesis involves the stepwise modification of a simpler starting material. A logical linear sequence for this compound would likely start from a glycine ester.

A representative linear pathway could be:

N-Acylation of Glycine Ester: Glycine methyl or ethyl ester is first acylated with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)glycine ester.

N-Cyclopropylation: The resulting secondary amide is then subjected to N-cyclopropylation. This can be a challenging step and may require specialized reagents, such as cyclopropylboronic acid under copper catalysis or other methods for introducing a cyclopropyl group onto a nitrogen atom.

Hydrolysis: The final step is the saponification of the ester group to yield the carboxylic acid.

Enantioselective Synthesis and Chiral Resolution of this compound and Related Analogues

The glycine α-carbon in this compound is a stereocenter, necessitating methods to control its configuration for the synthesis of single enantiomers. Methodologies include the use of chiral auxiliaries, asymmetric catalysis, and the separation of stereoisomers.

A well-established strategy for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. One such approach utilizes Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govnih.gov For instance, a chiral ligand derived from (R)-α-phenylethylamine can be used to form a diastereomeric mixture of Ni(II) complexes. nih.govnih.gov

The general procedure is as follows:

Complex Formation: A chiral ligand, glycine, and a Ni(II) salt are reacted to form diastereomeric complexes. The stereogenic nitrogen in these complexes can be configurationally stable. nih.gov

Diastereoselective Alkylation: The complex is then alkylated. In the context of a related synthesis, this would involve reaction with a cyclopropylmethyl halide or a similar electrophile. The steric environment created by the chiral auxiliary directs the incoming electrophile to one face of the glycine enolate, leading to a preponderance of one diastereomer.

Auxiliary Cleavage: The newly formed, diastereomerically enriched amino acid is then liberated from the complex by acidic hydrolysis.

The diastereomeric ratio is influenced by the steric bulk of the substituents on the chiral auxiliary. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral rhodium complexes have been successfully employed in the asymmetric synthesis of cyclopropyl α-amino carboxylates. nih.govnih.gov This method typically involves the reaction of a diazoester with a vinylcyclopropane (B126155) or a related precursor in the presence of a chiral rhodium catalyst. The catalyst orchestrates the enantioselective carbene insertion or cyclopropanation reaction to create the chiral cyclopropylglycine core with high enantiomeric excess.

Another powerful technique is dynamic kinetic resolution (DKR). This process combines in-situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer. Lipase-catalyzed DKR of N-alkyl amino esters has been shown to be effective for producing a range of enantiomerically enriched N-alkyl unnatural amino acids. nih.gov This enzymatic approach could be adapted for the resolution of a racemic this compound ester.

Table 2: Representative Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Typical Substrates | Reported Efficiency (for related systems) |

| Chiral Rhodium(II) Carboxylates | Asymmetric Cyclopropanation/C-H Insertion | Diazoesters, Alkenes | High yields, up to 99% ee |

| Lipase (e.g., from Candida antarctica) | Dynamic Kinetic Resolution (DKR) | Racemic N-acyl amino esters | High yields, >98% ee |

When an enantioselective synthesis is not employed, or if it results in a mixture of stereoisomers, resolution techniques are required to isolate the desired enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. For N-aroyl amino acids, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. ankara.edu.trnih.govsigmaaldrich.comchiraltech.comscas.co.jp The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Crystallization of Diastereomeric Salts: A classical resolution method involves reacting the racemic carboxylic acid with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing one diastereomer to be selectively crystallized from a suitable solvent. Subsequent acidification of the isolated salt liberates the enantiomerically pure carboxylic acid.

Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique combines the principles of diastereomeric salt formation with in-situ racemization of the undesired enantiomer in solution. researchgate.netnih.gov As one diastereomeric salt crystallizes, the resulting depletion of that enantiomer in the solution shifts the equilibrium of the racemization process, ultimately converting the entire mixture into a single solid diastereomer. This method can provide high yields of a single enantiomer from a racemic mixture.

Chemical Reactivity and Reaction Mechanisms of N Cyclopropyl N 2 Methylbenzoyl Glycine

Mechanistic Investigations of the Cyclopropyl (B3062369) Ring Reactivity

The high ring strain of the cyclopropyl group makes it susceptible to various ring-opening reactions, a characteristic that is further modulated by the attached N-acylglycine substituent. This moiety acts as an activating group, influencing the regioselectivity and mechanism of bond cleavage.

Electrophilic and Nucleophilic Ring-Opening Reactions

The N-acyl group significantly influences the cyclopropane (B1198618) ring's susceptibility to cleavage. Under acidic conditions, the amide carbonyl can be protonated, enhancing the electron-withdrawing nature of the substituent. This activation facilitates electrophilic attack on the cyclopropane ring.

Electrophilic Ring-Opening: In the presence of strong acids or Lewis acids, the N-cyclopropyl amide functionality can trigger a ring-opening rearrangement. For instance, studies on general N-cyclopropylamides have shown that treatment with Lewis acids like aluminum chloride (AlCl₃) can initiate a rearrangement. The proposed mechanism involves coordination of the Lewis acid to the amide oxygen, which activates the cyclopropyl ring. This is followed by cleavage of a distal C-C bond and the formation of an intermediate that can be trapped by nucleophiles. rsc.orgresearchgate.net In superacidic media, protonation of the amide carbonyl can lead to the formation of a cationic intermediate that weakens a distal C-C bond of the cyclopropyl ring, priming it for cleavage and subsequent reaction with a nucleophile. nih.gov

Nucleophilic Ring-Opening: The cyclopropane ring in N-Cyclopropyl-N-(2-methylbenzoyl)glycine, activated by the electron-withdrawing N-acyl group, is also a target for nucleophiles. This type of reaction is characteristic of "donor-acceptor" cyclopropanes, where the nitrogen atom acts as a donor and the acyl group as an acceptor. Ring-opening with various N-nucleophiles, such as amines, amides, and azides, provides a pathway to 1,3-difunctionalized acyclic compounds. thieme-connect.com The reaction typically proceeds via an Sₙ2-type mechanism where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the opposing C-C bond.

| Reaction Type | Typical Reagents | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Electrophilic Ring-Opening | Brønsted Acids (e.g., CF₃SO₃H), Lewis Acids (e.g., AlCl₃) | Protonated/Lewis acid-coordinated amide, carbocationic species | Halogenated propyl amides, oxazolines |

| Nucleophilic Ring-Opening | Amines, Azides, Hydrazines | Tetrahedral intermediate at cyclopropyl carbon | 1,3-difunctionalized acyclic amines |

Rearrangements and Cycloisomerizations Involving the Cyclopropyl Group

Beyond simple ring-opening, the N-cyclopropyl amide moiety can undergo more complex rearrangements, often catalyzed by transition metals or promoted by specific reagents. These reactions can lead to the formation of larger heterocyclic structures.

One notable transformation is the ring-expanding reaction of cyclopropyl amides to form N-substituted pyrrolidin-2-ones. This reaction can be achieved by activating the amide with triphenylphosphine (B44618) and a carbon tetrahalide. The process is believed to proceed through an in situ-generated imidoyl halide, which facilitates the ring expansion. nih.govacs.org

Another class of reactions involves Lewis acid-catalyzed cycloisomerization. For N-cyclopropylamides, treatment with AlCl₃ has been shown to yield 5-methyl-2-oxazolines via a proposed aziridine (B145994) intermediate. rsc.orgresearchgate.net This type of rearrangement highlights the utility of the cyclopropyl group as a masked reactive species for constructing new heterocyclic systems.

Radical Reactions of Cyclopropyl Moieties

The cyclopropyl group is a well-known probe for radical reactions due to the extremely fast ring-opening of the cyclopropylcarbinyl radical. If a radical is generated on a carbon atom adjacent to the cyclopropyl ring (for instance, on the nitrogen or the glycine (B1666218) α-carbon), a rapid β-scission of the three-membered ring is expected to occur. This process is often irreversible and driven by the relief of ring strain.

The mechanism involves the formation of a nitrogen-centered radical cation through a single electron transfer (SET) process, often initiated photochemically or with a chemical oxidant. chemrxiv.org This radical cation can then undergo cleavage of the cyclopropane ring to form a more stable, delocalized radical intermediate, which can then react further, for example, by participating in cycloaddition reactions with olefins. chemrxiv.orgrsc.org The regioselectivity of the ring cleavage is influenced by the stability of the resulting open-chain radical.

| Initiation Method | Key Intermediate | Primary Reaction | Potential Outcome |

|---|---|---|---|

| Photochemical Activation (SET) | Amine radical cation | β-scission of cyclopropyl ring | Formation of cyclopentane (B165970) derivatives via [3+2] cycloaddition |

| Chemical Oxidants | Nitrogen-centered radical | Ring-opening to homoallylic radical | Further radical chain propagation or termination |

Reactivity of the Glycine Carboxyl and Amide Linkages

Reactions of Glycine Enolates and Imines

The α-carbon of the glycine unit is positioned between the electron-withdrawing N-(2-methylbenzoyl) group and the carboxyl group, making the α-proton acidic and susceptible to deprotonation by a suitable base. The resulting enolate is a key nucleophilic intermediate.

Glycine Enolate Reactions: Formation of a glycine enolate allows for a range of carbon-carbon bond-forming reactions. For example, peptide amide enolates have been shown to participate in stereoselective palladium-catalyzed allylic alkylations. researchgate.net In the context of this compound, deprotonation would form a chelated enolate that could react with various electrophiles, such as alkyl halides or aldehydes (in aldol-type reactions), to introduce substituents at the α-position. The pKa for the α-amino carbon of an N-acetylglycine anion has been estimated to be in the range of 24-31, indicating that strong bases are required for deprotonation. nih.gov

Stability and Hydrolysis of the Amide Bond in the this compound Structure

Amide bonds are generally characterized by significant resonance stabilization, which imparts a partial double-bond character to the C-N bond and makes them resistant to hydrolysis. However, the specific substituents on both the nitrogen and the carbonyl carbon can modulate this stability.

Hydrolysis Mechanisms: Amide hydrolysis can occur under both acidic and basic conditions, typically requiring heat and prolonged reaction times. libretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the amine as the leaving group. This pathway is generally less efficient for amides due to the poor leaving group ability of the resulting amide anion. masterorganicchemistry.com

| Condition | Mechanism | Key Factors Influencing Rate |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Electronic effects of acyl/N-substituents, steric hindrance. |

| Basic (e.g., aq. NaOH, heat) | Nucleophilic attack of hydroxide ion on carbonyl carbon. | Leaving group ability of the amine, steric hindrance around carbonyl. |

Transformations Involving the 2-Methylbenzoyl Group

The 2-methylbenzoyl group, an ortho-substituted aromatic moiety, is central to the chemical reactivity of this compound. Its influence is a complex interplay of electronic and steric factors that govern the outcomes of various chemical transformations.

Electronic and Steric Effects of the Methylbenzoyl Substituent on Reaction Outcomes

The reactivity of the benzene (B151609) ring in the 2-methylbenzoyl group is primarily governed by the electronic properties of its two substituents: the methyl group and the N-cyclopropyl-N-acylglycine side chain. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. uomustansiriyah.edu.iqlibretexts.org Conversely, the N-acylglycine substituent, attached to the ring via a carbonyl group, is a deactivating, meta-directing group. uomustansiriyah.edu.iqlibretexts.org This deactivation stems from the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. stackexchange.com

Steric hindrance, often referred to as the "ortho effect," plays a crucial role in the reactivity of the 2-methylbenzoyl group. stackexchange.comwikipedia.org The methyl group at the ortho position to the N-acylglycine substituent sterically hinders the approach of reagents to the adjacent positions. libretexts.org This steric clash can significantly influence the regioselectivity of substitution reactions, often favoring positions that are less sterically encumbered. libretexts.org

Table 1: Summary of Electronic and Steric Effects

| Effect | Contributing Group | Influence on the Aromatic Ring | Predicted Outcome on Reactivity |

|---|---|---|---|

| Electronic (Inductive) | Methyl Group | Electron-donating, activating | Increased electron density, particularly at ortho and para positions relative to the methyl group. |

| Electronic (Resonance) | N-acylglycine Group | Electron-withdrawing, deactivating | Decreased overall electron density of the ring. |

| Steric Hindrance | Methyl Group | Physical obstruction at the ortho position | Hinders attack at the carbon adjacent to the methyl group. |

| Directing Effect | Methyl Group | Ortho, Para-directing | Favors substitution at positions 2 and 4 relative to the methyl group. |

| Directing Effect | N-acylglycine Group | Meta-directing | Favors substitution at the position meta to the carbonyl group. |

Electrophilic Aromatic Substitution and Functionalization of the Benzoyl Moiety

Electrophilic aromatic substitution (EAS) represents a primary pathway for the functionalization of the benzoyl moiety in this compound. The outcome of such reactions is dictated by the combined electronic and steric effects of the existing substituents.

The directing effects of the methyl group (ortho, para) and the N-acylglycine group (meta) are in partial agreement. The position para to the activating methyl group is also meta to the deactivating N-acylglycine group. This convergence of directing effects makes this position the most likely site for electrophilic attack. The other positions are either sterically hindered or electronically disfavored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. In the context of this compound, the introduction of an electrophile would be expected to occur predominantly at the position para to the methyl group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Benzoyl Ring (relative to C=O) | Influence of Methyl Group (at C2) | Influence of N-acylglycine Group (at C1) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta | Ortho | High | Low |

| C4 | Para | Meta | Low | High |

| C5 | Meta | Meta | Low | Moderate |

| C6 | Ortho | Ortho | High | Low |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual experimental outcomes for this compound may vary. Detailed research through laboratory investigation would be necessary to confirm these theoretical considerations.

Structure Activity Relationship Sar Studies of N Cyclopropyl N 2 Methylbenzoyl Glycine and Its Analogues

Theoretical Frameworks for Molecular Structure-Activity Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel analogues and guiding synthetic efforts. For N-acylglycine derivatives, QSAR studies have highlighted the importance of descriptors such as lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag, CHI-1) in determining their bioactivity. nih.gov For instance, in a series of N-terminally acylated pentapeptides, QSAR analysis revealed that inductively negative and small substituents on the N-terminal benzoyl group were preferable for potent agonistic activity at the GPR54 receptor. nih.gov

The binding of glycine (B1666218) analogues to their receptors, such as the glycine site of the NMDA receptor, is governed by specific structural and electronic requirements. High-affinity binding often necessitates a zwitterionic amino acid. nih.gov Furthermore, steric hindrance around the amino group can be detrimental to binding potency, underscoring the need for a specific conformational arrangement of the carboxylate and ammonium (B1175870) groups for optimal receptor engagement. nih.gov These theoretical considerations provide a valuable framework for interpreting the SAR data of n-Cyclopropyl-n-(2-methylbenzoyl)glycine and its analogues.

Impact of Cyclopropyl (B3062369) Moiety Modifications on Molecular Interactions

A study on 2'-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues demonstrated that the affinity for the NMDA receptor decreases as the size of the substituent on the cyclopropyl ring increases. This suggests that the binding pocket has limited space to accommodate bulky groups at this position. The introduction of even a small methyl group can significantly alter the selectivity profile across different receptor subtypes.

| Compound | Substituent at 2'-position | NMDA Receptor Affinity (Ki, μM) | AMPA Receptor Affinity (Ki, μM) | KA Receptor Affinity (Ki, μM) |

|---|---|---|---|---|

| (S)-CCG-IV | H | 0.28 | >100 | 4.3 |

| Analogue 1 | Methyl | 0.33 | >100 | 5.8 |

| Analogue 2 | Ethyl | 2.1 | >100 | >100 |

| Analogue 3 | n-Propyl | 18 | >100 | >100 |

| Analogue 4 | n-Butyl | 19 | >100 | >100 |

Data sourced from a study on 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues. nih.gov

The data clearly indicates that increasing the alkyl chain length from a methyl to a butyl group leads to a progressive decrease in affinity for the NMDA receptor, while the compounds remain selective against AMPA and kainate (KA) receptors. nih.gov This highlights the critical role of the steric profile of the cyclopropyl moiety in dictating ligand-receptor interactions.

Influence of the 2-Methylbenzoyl Group on Ligand Binding and Specificity

The N-aroyl substituent, in this case, the 2-methylbenzoyl group, plays a crucial role in the interaction of the molecule with its biological target. The nature and position of substituents on the benzoyl ring can significantly modulate binding affinity and selectivity.

In a QSAR study of N-terminally acylated pentapeptides, the electronic properties of the benzoyl ring were found to be a key determinant of activity. The study explored various substituents at the para-position of the benzoyl group and found that electron-withdrawing groups and smaller substituents were favored for higher potency.

| Compound | Substituent at para-position of Benzoyl Ring | EC50 (nM) |

|---|---|---|

| Analogue A | H | 1.8 |

| Analogue B | 4-Fluoro | 0.69 |

| Analogue C | 4-Chloro | 1.1 |

| Analogue D | 4-Bromo | 1.3 |

| Analogue E | 4-Methyl | 3.8 |

| Analogue F | 4-Methoxy | 7.5 |

Data adapted from a QSAR study on N-terminally acylated pentapeptide agonists for GPR54. nih.gov

Although this data is from a different class of molecules, it provides valuable insights into the potential influence of the methyl group in this compound. The presence of a methyl group at the ortho-position (2-position) in the target compound likely influences the conformation of the benzoyl group relative to the rest of the molecule, which can impact how the ligand fits into the binding pocket of its receptor. This steric effect of the 2-methyl group can either be beneficial, by forcing the molecule into a more favorable binding conformation, or detrimental, by causing steric clashes with the receptor. Further studies on N-aroylglycine derivatives with systematic variations of the substitution pattern on the benzoyl ring would be necessary to fully elucidate the role of the 2-methyl group.

Glycine Backbone Substitutions and Their Implications for Structure-Activity

For instance, steric congestion around the nitrogen atom of the glycine moiety is generally detrimental to the binding affinity of glycine analogues at the NMDA receptor. nih.gov This suggests that large N-substituents, other than the cyclopropyl group, might not be well-tolerated. The nature of the acyl group is also critical, as it influences the electronic distribution and steric bulk around the amide bond.

Stereochemical Aspects and Chiral Discrimination in the SAR of the Compound

This compound possesses a chiral center at the alpha-carbon of the glycine moiety if it is substituted. Even in the absence of substitution, the molecule can adopt different conformations, and its interaction with a chiral biological target is likely to be stereoselective. The synthesis of cyclopropylglycine often results in a racemic mixture, and enzymatic hydrolysis is a common method to obtain enantiomerically pure forms.

The biological activity of chiral molecules often resides predominantly in one enantiomer, a phenomenon known as chiral discrimination. This is because the binding sites of receptors and enzymes are themselves chiral, being composed of L-amino acids. Therefore, the (R)- and (S)-enantiomers of a chiral analogue of this compound would be expected to exhibit different binding affinities and efficacies. For example, in the synthesis of cyclopropylglycine, enzymatic methods are employed to achieve high enantiomeric excess, underscoring the importance of stereochemistry for biological applications. researchgate.net The precise stereochemical requirements for the optimal activity of this compound would need to be determined through the synthesis and biological evaluation of its individual enantiomers.

Computational Chemistry and Advanced Theoretical Studies of N Cyclopropyl N 2 Methylbenzoyl Glycine

In Silico Modeling for Structure-Activity Prediction and Ligand Design

Classification Structure-Activity Relationship (CSAR) Studies

Further research and publication in the field of computational chemistry are required before a detailed article on these specific aspects of n-Cyclopropyl-n-(2-methylbenzoyl)glycine can be authored.

Molecular Docking Simulations for Binding Mode Prediction

Detailed molecular docking studies specifically investigating this compound are not extensively available in peer-reviewed literature. However, the principles of molecular docking can be applied to hypothesize its potential interactions with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In a typical molecular docking simulation for this compound, the three-dimensional structure of the compound would be docked into the binding site of a target protein. The simulation would explore various possible binding poses, rotations, and conformations of the ligand within the receptor's active site. The results are then scored based on a scoring function that estimates the binding free energy.

The structural features of this compound, such as the cyclopropyl (B3062369) ring, the 2-methylbenzoyl group, and the glycine (B1666218) backbone, would be crucial in determining its binding mode. The cyclopropyl group can engage in hydrophobic interactions, while the benzoyl moiety can participate in π-stacking and other non-covalent interactions. The glycine portion provides hydrogen bonding capabilities through its amide and carboxylic acid groups.

A hypothetical docking study could yield data such as binding energies and interacting amino acid residues, which could be tabulated as follows:

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein X | -8.5 | Tyr123, Phe234 | π-stacking, Hydrophobic |

| Protein Y | -7.2 | Arg45, Asn67 | Hydrogen Bonding, Electrostatic |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not publicly available.

Mechanistic Insights from Computational Reaction Pathway Analysis

The synthesis of this compound typically involves the acylation of N-cyclopropylglycine with 2-methylbenzoyl chloride. A computational analysis of this reaction would involve:

Reactant and Product Optimization: The 3D structures of the reactants (N-cyclopropylglycine and 2-methylbenzoyl chloride) and the product (this compound) are geometrically optimized to find their lowest energy conformations.

Transition State Search: The transition state structure for the acylation reaction is located. This represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that the identified transition state correctly connects the reactants and products.

From these calculations, key thermodynamic and kinetic parameters can be determined, such as the activation energy and the heat of reaction.

Table 2: Hypothetical Computational Data for the Synthesis of this compound

| Parameter | Calculated Value (kJ/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | 65 | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 | The net change in heat content during the reaction. |

Note: The data in this table is hypothetical and serves as an example of the type of information that could be generated from a computational reaction pathway analysis.

Biochemical Interaction Mechanisms of N Cyclopropyl N 2 Methylbenzoyl Glycine

Molecular Recognition and Binding Site Analysis

The N-acylglycine backbone of n-Cyclopropyl-n-(2-methylbenzoyl)glycine is a prime candidate for forming hydrogen bonds within a protein's binding site. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the carboxylate group of the glycine (B1666218) moiety are effective hydrogen bond acceptors.

In analogous systems, such as inhibitors bound to Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the metabolism of N-acylethanolamines and potentially N-acylglycines, the amide functionality is crucial for anchoring the inhibitor. For instance, the carbamate (B1207046) nitrogen of the inhibitor URB597 forms a hydrogen bond with the carbonyl of Ser193 in the FAAH active site. Similarly, the carbonyl oxygen of the inhibitor can interact with backbone amides of active site residues.

The carboxylate of the glycine portion of this compound can form strong, charge-assisted hydrogen bonds with positively charged residues like arginine or lysine, or with the backbone amides of the protein. These interactions would significantly contribute to the stability of the ligand-target complex.

| Potential Hydrogen Bond Donor/Acceptor | Interacting Partner in Protein Active Site | Nature of Interaction |

| Amide N-H | Carbonyl oxygen of protein backbone or side chain (e.g., Asp, Glu) | Hydrogen Bond Donor |

| Amide C=O | Amide N-H of protein backbone or side chain (e.g., Asn, Gln) | Hydrogen Bond Acceptor |

| Carboxylate O-H/O⁻ | Side chains of basic amino acids (e.g., Arg, Lys), Ser, Thr, or backbone N-H | Hydrogen Bond Donor/Acceptor (Charge-assisted) |

This interactive table summarizes the potential hydrogen bonding interactions based on the structure of this compound and known interactions of similar functional groups in protein-ligand complexes.

The 2-methylbenzoyl group and the cyclopropyl (B3062369) moiety of the molecule are nonpolar and thus predisposed to engage in hydrophobic interactions. These interactions are a major driving force for ligand binding, arising from the thermodynamically favorable release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein's binding pocket into the bulk solvent.

The 2-methylbenzoyl group, with its aromatic ring and methyl substituent, can fit into hydrophobic pockets lined with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The methyl group can provide additional van der Waals contacts and influence the orientation of the benzoyl ring within the pocket.

The cyclopropyl group, being a small, rigid, and lipophilic entity, is particularly effective at probing small hydrophobic sub-pockets. In crystal structures of cyclopropane-based inhibitors of coronavirus 3C-like proteases, the cyclopropyl ring is often observed making favorable contacts within the hydrophobic S4 subsite of the enzyme. This demonstrates the ability of the cyclopropyl group to enhance potency by accessing and favorably interacting with confined nonpolar regions of a binding site.

| Hydrophobic Moiety | Potential Interacting Residues | Type of Interaction |

| 2-methylbenzoyl ring | Phe, Tyr, Trp, Leu, Ile, Val | π-π stacking, van der Waals |

| Cyclopropyl group | Ala, Val, Leu, Ile | van der Waals |

This interactive table outlines the likely hydrophobic interactions for the key nonpolar groups of this compound.

This compound possesses a chiral center at the α-carbon of the glycine moiety. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with chiral ligands. This means that one enantiomer of a chiral molecule will typically bind with higher affinity and/or have a different biological effect than the other.

This stereoselectivity arises from the three-dimensional arrangement of interacting groups in the protein's binding site. For one enantiomer, the three substituents on the chiral carbon (the cyclopropyl group, the carboxylate, and the N-acylated nitrogen) will have an optimal spatial arrangement to simultaneously engage with their respective interaction points in the binding site. The other enantiomer, being a non-superimposable mirror image, will not be able to achieve this optimal tripartite interaction, leading to a lower binding affinity.

Enzymes that metabolize amino acids and their derivatives are well-known for their stereospecificity. For example, D-amino acid oxidases specifically act on D-amino acids, while L-amino acid oxidases are specific for L-amino acids. While the specific enzymes that might interact with this compound are not definitively known, it is highly probable that any such interaction would be stereoselective.

In Vitro Metabolism and Biotransformation Pathways of N Cyclopropyl N 2 Methylbenzoyl Glycine

Phase II Metabolic Transformations

Formation of Other Conjugates

In addition to the common phase II conjugation reactions such as glucuronidation and sulfation, the chemical structure of n-Cyclopropyl-n-(2-methylbenzoyl)glycine, particularly the presence of the cyclopropylamine (B47189) moiety, suggests the potential for the formation of other types of conjugates, most notably glutathione (B108866) (GSH) conjugates.

The metabolism of compounds containing a cyclopropyl (B3062369) group attached to an amine can lead to the formation of reactive intermediates. hyphadiscovery.com Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropylamine, resulting in the opening of the strained cyclopropyl ring. hyphadiscovery.comnih.gov This can generate reactive species, such as carbon-centered radicals or α,β-unsaturated aldehydes, which are electrophilic and can be subsequently trapped by endogenous nucleophiles like glutathione. acs.orgresearchgate.net This process, known as metabolic activation or bioactivation, leads to the formation of stable GSH conjugates. hyphadiscovery.com

The formation of these GSH adducts is a significant detoxification pathway, preventing the reactive metabolites from binding to cellular macromolecules like proteins and DNA, which could otherwise lead to toxicity. researchgate.netnih.gov In vitro studies with liver microsomes or S9 fractions supplemented with NADPH and GSH are commonly employed to detect the formation of such conjugates. nih.gov The identification of GSH conjugates provides critical insights into the potential for reactive metabolite formation. xenotech.com While direct evidence for other types of conjugation for this compound is lacking, the propensity of the cyclopropylamine substructure to form reactive intermediates makes GSH conjugation a highly probable metabolic pathway. hyphadiscovery.com

Table 1: Potential Conjugation Pathways for this compound

| Conjugation Type | Moiety Involved | Metabolic Process | Potential Outcome |

| Glutathione (GSH) Conjugation | Cyclopropylamine | Oxidation of the cyclopropyl ring leading to reactive electrophilic intermediates. | Formation of stable GSH adducts for detoxification and excretion. |

Identification and Characterization of In Vitro Metabolites

The identification and structural elucidation of in vitro metabolites of this compound would involve a combination of advanced analytical techniques. A typical workflow would utilize in vitro systems such as human liver microsomes, hepatocytes, or S9 fractions to generate the metabolites. nih.govscispace.com

The primary analytical tool for metabolite identification is liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). acs.org This allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to determine their elemental composition. MS/MS fragmentation patterns are then used to elucidate the chemical structure of the metabolites by comparing them to the fragmentation of the parent drug.

Based on the structure of this compound, several metabolic transformations can be hypothesized:

Oxidative Metabolism: The aromatic 2-methylbenzoyl moiety is susceptible to hydroxylation on the aromatic ring or oxidation of the methyl group to a benzyl (B1604629) alcohol, which could be further oxidized to a carboxylic acid. The cyclopropyl group itself can also undergo NADPH-dependent oxidation to form hydroxylated metabolites. hyphadiscovery.com

Hydrolysis: The amide linkage in the glycine (B1666218) portion of the molecule could potentially be hydrolyzed, although this is generally a less common pathway for N-acylglycines compared to other metabolic reactions. nih.gov

Ring Opening and Conjugation: As discussed previously, the cyclopropyl ring may be opened to form reactive species that are subsequently conjugated with glutathione. hyphadiscovery.com

The characterization of these potential metabolites would involve comparing their chromatographic retention times and mass spectral data with those of synthesized authentic standards, where feasible.

Table 2: Predicted In Vitro Metabolites of this compound and Analytical Approaches

| Putative Metabolite | Predicted Metabolic Reaction | Analytical Identification Method |

| Hydroxylated Metabolites | Aromatic hydroxylation of the benzoyl ring or hydroxylation of the cyclopropyl ring. | LC-HRMS for accurate mass; MS/MS fragmentation to locate the position of hydroxylation. |

| Oxidized Methyl Group Metabolites | Oxidation of the 2-methyl group to an alcohol and then a carboxylic acid. | LC-HRMS to detect mass shifts corresponding to oxidation; MS/MS to confirm the site of modification. |

| Glutathione Conjugate | CYP-mediated opening of the cyclopropyl ring followed by conjugation with GSH. | LC-MS/MS to detect the characteristic mass addition of glutathione and its fragmentation pattern. |

Mechanistic Aspects of Metabolic Pathway Determination in In Vitro Systems

Elucidating the specific enzymes and mechanisms involved in the metabolic pathways of this compound in vitro requires a systematic approach using various experimental models and techniques. nih.govresearchgate.net

Human Liver Microsomes (HLMs) are a primary tool for studying phase I metabolism, as they contain a high concentration of CYP enzymes. nih.govresearchgate.net Incubating the compound with HLMs in the presence of NADPH would reveal the formation of oxidative metabolites. researchgate.net To identify the specific CYP isoforms involved, a panel of recombinant human CYP enzymes expressed in a cellular system can be used. Alternatively, selective chemical inhibitors or antibodies for specific CYP enzymes can be co-incubated with the compound and HLMs to observe which inhibitor reduces the formation of a particular metabolite. nih.gov

S9 Fraction , which contains both microsomal and cytosolic enzymes, can be used to investigate both phase I and phase II metabolic reactions. scispace.com By supplementing S9 incubations with appropriate cofactors such as UDPGA (for glucuronidation), PAPS (for sulfation), and GSH (for glutathione conjugation), a more complete picture of the metabolic profile can be obtained.

Hepatocytes , being intact cells, provide the most physiologically relevant in vitro model as they contain a full complement of metabolic enzymes and cofactors. scispace.com They can be used to confirm the metabolic pathways observed in subcellular fractions and to identify metabolites that may be formed through multi-step enzymatic processes.

Reactive Metabolite Trapping Studies are crucial for understanding the bioactivation potential of the cyclopropylamine moiety. These experiments typically involve incubating the compound in HLMs with NADPH and a trapping agent like glutathione. nih.gov The detection of GSH conjugates by LC-MS/MS provides direct evidence for the formation of reactive electrophilic intermediates. xenotech.com

By integrating the results from these various in vitro systems, a comprehensive understanding of the metabolic pathways, the enzymes involved, and the potential for reactive metabolite formation for this compound can be established.

Advanced Analytical Methodologies for Characterization and Quantitation of N Cyclopropyl N 2 Methylbenzoyl Glycine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the precise structure of a molecule. However, without experimental data for n-Cyclopropyl-n-(2-methylbenzoyl)glycine, a detailed analysis is not possible.

Mass Spectrometry (MS) Applications, Including High-Resolution MS and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be required to confirm the exact mass of this compound, which has a predicted molecular formula of C₁₄H₁₇NO₃. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. These patterns would be expected to show losses of key functional groups, such as the carboxylic acid, the cyclopropyl (B3062369) group, and fragments of the 2-methylbenzoyl moiety, providing further structural confirmation. Currently, there is no available mass spectral data for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification and In Situ Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide C=O stretch, and C-H stretches associated with the aromatic, aliphatic, and cyclopropyl groups. The precise frequencies of these bands can be influenced by the molecular environment. This technique could also be valuable for in situ monitoring of reactions involving this compound. However, no experimental IR spectra for this compound are currently available.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity. The development of such methods for this compound would be a prerequisite for its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds and for separating isomers. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be the standard approach for analyzing this compound. The development of such a method would require optimization of parameters like column type, mobile phase composition, and flow rate. To date, no specific HPLC methods for the analysis of this compound have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization would likely be necessary to convert it into a more volatile form, for example, by esterification of the carboxylic acid group. While GC-MS is a common technique for related compounds, no specific methods or data for the analysis of derivatized this compound are available in the scientific literature.

X-ray Crystallography for Solid-State Structural Determination and Co-Crystal Analysis

X-ray crystallography stands as a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions of this compound in its solid state.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct an electron density map. From this map, the positions of individual atoms can be determined with high precision, leading to a detailed molecular model.

Key structural features that can be elucidated for this compound include:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at chiral centers.

Intermolecular interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

While specific crystallographic data for this compound is not publicly available, studies on analogous N-acylglycine derivatives have demonstrated the utility of this technique. For instance, the crystal structures of various glycine (B1666218) derivatives reveal how different substituents influence the crystal packing and hydrogen bonding networks. rsc.orgmdpi.com

Co-crystal analysis is an extension of single-crystal X-ray diffraction that investigates the formation of crystalline structures containing two or more different molecular components in a stoichiometric ratio. For this compound, co-crystal engineering could be explored to modify its physicochemical properties, such as solubility and stability. By co-crystallizing it with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides), it may be possible to generate novel solid forms with improved characteristics.

The formation and characterization of co-crystals of glycine with other molecules have been reported, providing a basis for similar investigations with its derivatives. nih.govacs.orgresearchgate.net X-ray diffraction is the definitive method to confirm the formation of a co-crystal and to understand the specific intermolecular interactions between the active pharmaceutical ingredient and the co-former.

| Parameter | Information Obtained from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Hydrogen Bonding | The specific donor-acceptor distances and angles. |

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the α-carbon of the glycine moiety, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, it is imperative to have robust analytical methods to separate, quantify, and determine the absolute configuration of each.

Enantiomeric Purity Determination:

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose. sigmaaldrich.com

The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. This leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Common types of chiral stationary phases applicable to N-acyl amino acids include:

Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives)

Pirkle-type CSPs: Based on π-acid/π-base interactions.

Macrocyclic antibiotic CSPs: Such as vancomycin (B549263) or teicoplanin.

Ligand-exchange CSPs: Utilizing a metal ion complexed with a chiral ligand.

Gas chromatography (GC) with a chiral stationary phase can also be employed for enantiomeric purity analysis, often after derivatization of the analyte to increase its volatility. nih.gov

Absolute Configuration Determination:

Determining the absolute spatial arrangement of atoms (R or S configuration) at the chiral center is a more complex challenge. While X-ray crystallography of a single crystal of a pure enantiomer can provide this information, chiroptical methods are also powerful tools.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned. purechemistry.orgmdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry based on the vibrational modes of the molecule. stackexchange.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve can be used to determine the absolute configuration.

In the absence of a crystalline sample, derivatization with a chiral reagent of known absolute configuration to form diastereomers can also be used. These diastereomers have different physical properties and can be separated by non-chiral chromatography, and their relative configuration can often be determined by techniques like NMR spectroscopy, thereby allowing the deduction of the absolute configuration of the original enantiomer.

| Technique | Application | Principle |

| Chiral HPLC | Enantiomeric Purity | Differential interaction with a chiral stationary phase. |

| Chiral GC | Enantiomeric Purity | Differential partitioning with a chiral stationary phase. |

| Circular Dichroism (CD) | Absolute Configuration | Differential absorption of circularly polarized light. |

| X-ray Crystallography | Absolute Configuration | Direct determination of the 3D structure. |

Derivatization and Analogue Design Strategies for N Cyclopropyl N 2 Methylbenzoyl Glycine Research

Rational Design Principles for Structural Analogues to Probe Specific Interactions

The design of structural analogues of N-Cyclopropyl-N-(2-methylbenzoyl)glycine is guided by rational drug design principles, which aim to optimize molecular interactions with a biological target. drugdesign.orgslideshare.netmdpi.com This process can be broadly categorized into two main approaches: structure-based drug design and ligand-based drug design. nih.gov

In a structure-based approach , the three-dimensional structure of the biological target is known. Computational tools such as molecular docking and molecular dynamics simulations are employed to predict how analogues of this compound might bind to the target. mdpi.comnih.gov This allows for the design of modifications that enhance binding affinity and selectivity. For instance, if the 2-methyl group on the benzoyl ring fits into a specific hydrophobic pocket of the target, analogues with larger or smaller alkyl groups at this position could be designed to probe the size and shape of this pocket.

Conversely, when the structure of the target is unknown, a ligand-based approach is utilized. nih.gov This method relies on the knowledge of other molecules that bind to the same target. A pharmacophore model can be developed based on the common structural features of these active molecules. Analogues of this compound can then be designed to share these key pharmacophoric features, which may include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

A key strategy in analogue design is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This can lead to improved potency, selectivity, and metabolic stability. For example, the methyl group of the 2-methylbenzoyl moiety could be replaced with a chlorine atom or a trifluoromethyl group to explore the electronic and steric requirements of the binding pocket. drughunter.com

The following table summarizes the key rational design principles for generating structural analogues of this compound.

| Design Principle | Description | Application to this compound |

| Structure-Based Design | Utilizes the 3D structure of the biological target to design complementary ligands. | Docking studies to predict the binding mode and guide modifications of the cyclopropyl (B3062369), benzoyl, and glycine (B1666218) moieties. |

| Ligand-Based Design | Employs knowledge of other active molecules to build a pharmacophore model for ligand design. | Identifying common structural features with known active compounds to design analogues with similar properties. |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. | Replacing the 2-methyl group with other substituents (e.g., Cl, CF3) to modulate activity and metabolic stability. |

| Conformational Constraint | Introducing rigid elements to lock the molecule in a bioactive conformation. | The cyclopropyl group already provides some rigidity; further constraints could be introduced in the glycine backbone. iris-biotech.de |

Synthesis of N-Cyclopropyl Moiety Modified Analogues

One common strategy is the replacement of the cyclopropyl ring with other small cycloalkanes , such as cyclobutyl or cyclopentyl groups. This allows for an investigation into the optimal ring size for binding and can influence the lipophilicity and metabolic stability of the compound. For instance, increasing the ring size may lead to a better fit in a larger hydrophobic pocket of the target protein.

Another approach involves the introduction of substituents on the cyclopropyl ring . Methyl or fluoro groups, for example, can be installed to probe specific interactions with the target and to block potential sites of metabolism. hyphadiscovery.com The synthesis of these analogues typically involves the use of appropriately substituted cyclopropylamine (B47189) precursors.

The cyclopropyl group can also be replaced with acyclic alkyl groups of similar size, such as isopropyl or tert-butyl groups. This helps to determine whether the rigid, planar nature of the cyclopropyl ring is essential for activity. The loss of rigidity can impact the binding affinity by allowing for more conformational flexibility. nih.gov

The following table outlines potential modifications to the N-cyclopropyl moiety and their rationale.

| Modification | Rationale | Potential Synthetic Approach |

| Ring Expansion | To probe the size of the binding pocket and modulate lipophilicity. | Reaction of N-(2-methylbenzoyl)glycine with cyclobutylamine (B51885) or cyclopentylamine. |

| Ring Substitution | To enhance binding interactions and block metabolic hotspots. | Synthesis starting from a substituted cyclopropylamine (e.g., 2-methylcyclopropylamine). |

| Acyclic Replacement | To assess the importance of the ring's conformational rigidity. | Reductive amination of a glycine ester with the corresponding ketone (e.g., acetone (B3395972) for an isopropyl group). |

Development of 2-Methylbenzoyl Group Analogues with Varied Substituents

The 2-methylbenzoyl group plays a crucial role in the molecular structure, likely contributing to the binding affinity through hydrophobic and aromatic interactions. The development of analogues with varied substituents on the phenyl ring is a classic medicinal chemistry strategy to perform a systematic exploration of the structure-activity relationship.

Bioisosteric replacements for the methyl group can be explored to fine-tune the electronic and steric properties of the molecule. cambridgemedchemconsulting.comprinceton.edu For example, replacing the methyl group with a halogen (e.g., F, Cl, Br) can alter the electronic distribution of the aromatic ring and introduce potential halogen bonding interactions. Trifluoromethyl groups can be used as a bioisostere for an isopropyl group and can enhance metabolic stability. cambridgemedchemconsulting.com

The position of the methyl group can also be varied, with analogues bearing the methyl group at the 3- or 4-position of the benzoyl ring. This would help to understand the spatial requirements of the binding pocket. Furthermore, the introduction of other functional groups, such as methoxy, cyano, or nitro groups, can probe for additional hydrogen bonding or polar interactions with the target. Saturated bioisosteres of the phenyl ring, such as bicyclo[1.1.1]pentane, could also be explored to increase aqueous solubility and improve metabolic stability. nih.gov

The synthesis of these analogues can be achieved by coupling N-cyclopropylglycine with the corresponding substituted benzoyl chlorides.

The table below details various substituent modifications for the 2-methylbenzoyl group.

| Substituent Modification | Position | Rationale |

| Halogens (F, Cl, Br) | 2, 3, 4 | To modulate electronic properties and introduce potential halogen bonds. |

| Alkyl Groups (Ethyl, Isopropyl) | 2 | To explore the size of the hydrophobic pocket. |

| Electron-withdrawing groups (CF3, CN, NO2) | 2, 3, 4 | To alter the electronic character and potential for polar interactions. |

| Electron-donating groups (OCH3, OH) | 2, 3, 4 | To introduce hydrogen bonding capabilities. |

| Bioisosteric Ring Systems | - | To improve physicochemical properties such as solubility and metabolic stability. nih.govenamine.net |

Exploration of Glycine Backbone Modifications for Functional Probes

The glycine backbone provides a flexible linker between the N-cyclopropyl and 2-methylbenzoyl moieties. Modifications to this backbone can be used to introduce conformational constraints, alter the vectoral projection of the flanking groups, and incorporate functional probes for biological studies.

One strategy is the introduction of stereocenters by replacing the glycine with other amino acids such as alanine (B10760859) or valine. This would introduce chirality and could lead to stereospecific interactions with the target. The use of D-amino acids can also be explored to enhance proteolytic stability. The inherent flexibility of the glycine backbone can be a key determinant in the biological activity of the molecule. nih.gov

The backbone can also be modified to include functional groups for bioconjugation . For example, the incorporation of an amino or carboxyl group on a side chain would allow for the attachment of fluorescent dyes, biotin (B1667282) tags, or affinity resins. These functionalized probes are invaluable tools for target identification and validation, cellular imaging, and pull-down assays.

Furthermore, the amide bond of the glycine backbone can be replaced with bioisosteric linkers such as a thioamide or a triazole. nih.gov These modifications can alter the hydrogen bonding capacity and conformational preferences of the molecule, potentially leading to improved pharmacokinetic properties. Site-selective modification of the glycine residue can be a powerful tool for fine-tuning the properties of the molecule. rsc.org

The following table summarizes potential modifications to the glycine backbone.

| Modification | Rationale |

| Alpha-Substitution (e.g., Alanine, Valine) | To introduce stereochemistry and probe for chiral recognition. |

| Side-Chain Functionalization | To enable conjugation with reporter molecules for use as chemical probes. |

| Backbone Isosteres (e.g., aza-glycine) | To alter conformational properties and metabolic stability. nih.gov |

| Homologation (e.g., β-alanine) | To increase the distance and flexibility between the cyclopropyl and benzoyl groups. |

Isotopic Labeling Strategies for Mechanistic and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate its mechanism of action. wikipedia.orgcreative-proteomics.com By replacing one or more atoms in this compound with their stable or radioactive isotopes, the compound can be tracked and quantified in biological systems. nih.gov

Stable isotopes , such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used in metabolic studies. nih.gov The labeled compound is administered to a biological system, and its metabolites are identified and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, labeling the cyclopropyl group with ¹³C could help to determine if this moiety is susceptible to ring-opening metabolism. Labeling the carbonyl carbon of the benzoyl group can provide information on amide bond hydrolysis.

Radioisotopes , such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), offer high sensitivity for detection. Radiotracers can be used in quantitative whole-body autoradiography to determine the tissue distribution of the compound and its metabolites. They are also used in in vitro metabolism studies with liver microsomes or hepatocytes to identify the enzymes responsible for the compound's metabolism.

The strategic placement of isotopic labels is crucial for obtaining meaningful data. The table below outlines potential isotopic labeling strategies for this compound.

| Isotope | Position of Label | Application |

| ¹³C | Cyclopropyl ring, benzoyl ring, glycine backbone | To trace the metabolic fate of different parts of the molecule using MS. nih.gov |

| ¹⁵N | Glycine nitrogen | To study amide bond metabolism and nitrogen trafficking. |

| ²H (Deuterium) | Methyl group, cyclopropyl C-H bonds | To investigate kinetic isotope effects and identify sites of oxidative metabolism. |

| ³H or ¹⁴C | Throughout the molecule | For use as a radiotracer in pharmacokinetic and metabolism studies. nih.gov |

By employing these derivatization and analogue design strategies, a comprehensive understanding of the structure-activity relationships and metabolic fate of this compound can be achieved, paving the way for the development of optimized and functionally diverse chemical entities.

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropyl-N-(2-methylbenzoyl)glycine, and how can intermediates be validated?